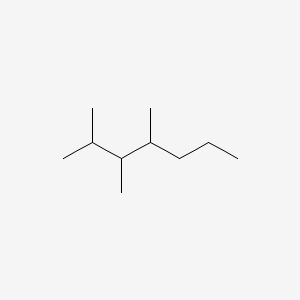
2,3,4-Trimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethylheptane is a branched alkane with the molecular formula C10H22 It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylheptane can be synthesized through several methods, including:
Alkylation of Heptane: One common method involves the alkylation of heptane with methylating agents under acidic conditions. This process typically uses catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Hydroisomerization: Another method is the hydroisomerization of linear alkanes. This process involves the use of bifunctional catalysts that contain both acidic and metallic sites, allowing for the rearrangement of carbon atoms to form branched structures like this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process not only produces branched alkanes but also enhances the octane rating of gasoline, making it a valuable component in fuel production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethylheptane, like other alkanes, primarily undergoes reactions such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Typically involves halogens like chlorine (Cl2) or bromine (Br2) and requires UV light to initiate the reaction.
Combustion: Requires an adequate supply of oxygen (O2) and is usually carried out at high temperatures.
Major Products
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Halogenation: Produces various haloalkanes depending on the halogen used.
Aplicaciones Científicas De Investigación
2,3,4-Trimethylheptane has several applications in scientific research, including:
Fuel Research: Due to its branched structure, it is used in studies related to fuel efficiency and octane rating improvement.
Chemical Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic compounds.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
As an alkane, 2,3,4-Trimethylheptane primarily interacts through van der Waals forces. Its chemical reactivity is relatively low compared to other organic compounds, but it can participate in reactions such as combustion and halogenation. The mechanism of these reactions typically involves the formation of free radicals, especially in halogenation processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. For example, its boiling point and reactivity can differ significantly from other isomers due to the position of the methyl groups.
Conclusion
This compound is a versatile compound with various applications in fuel research, chemical synthesis, and material science. Its unique structure and properties make it a valuable subject of study in both academic and industrial settings.
Propiedades
Número CAS |
52896-95-4 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,3,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
Clave InChI |
UVVYAKOLFKEZEE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















